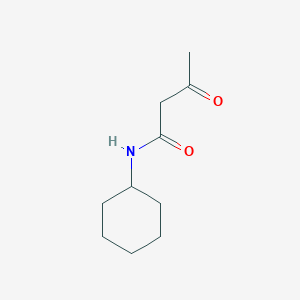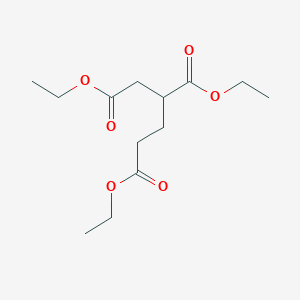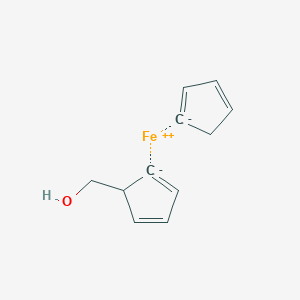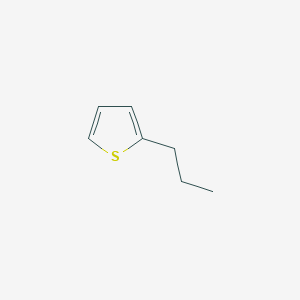
2-Propylthiophene
Overview
Description
2-Propylthiophene is a chemical compound with the molecular formula C7H10S . It has an average mass of 126.219 Da and a monoisotopic mass of 126.050323 Da . It is also known by other names such as 2-n-Propylthiophene and Thiophene, 2-propyl- .
Molecular Structure Analysis
The molecular structure of 2-Propylthiophene consists of a five-membered ring with one sulfur atom . The exact structure can be represented by the InChI string:InChI=1S/C7H10S/c1-2-4-7-5-3-6-8-7/h3,5-6H,2,4H2,1H3 . Physical And Chemical Properties Analysis
2-Propylthiophene has a density of 1.506 g/mL at 25 °C (lit.), a melting point of -51.23°C (estimate), a boiling point of 157.5-159.5 °C (lit.), and a flash point of 112°F . Its vapor pressure is 4.24mmHg at 25°C, and its refractive index is n20/D 1.506 (lit.) .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, including 2-Propylthiophene, have been of great interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Pharmacological Properties
Thiophene derivatives have been reported to possess a wide range of therapeutic properties . They have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia .
Anti-Inflammatory Properties
Thiophene derivatives exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Antimicrobial Properties
Thiophene derivatives have been found to have antimicrobial properties . This suggests potential applications in the treatment of various bacterial and fungal infections .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests potential applications in the protection of metals and other materials from corrosion.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests potential applications in the electronics industry.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests potential applications in the display technology industry.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the development of organic field-effect transistors (OFETs) . This suggests potential applications in the field of electronics and information technology.
Safety And Hazards
2-Propylthiophene is classified as a flammable liquid and vapor . Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces. It should be stored in a cool, well-ventilated place . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be rinsed with water . In case of fire, CO2, dry chemical, or foam should be used for extinction .
properties
IUPAC Name |
2-propylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10S/c1-2-4-7-5-3-6-8-7/h3,5-6H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXIJTYYMLCUHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165810 | |
| Record name | Isopropylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
158.00 to 159.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Propylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033160 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Propylthiophene | |
CAS RN |
1551-27-5 | |
| Record name | 2-Propylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1551-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propylthiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001551275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propylthiophene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82326 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isopropylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.808 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PROPYLTHIOPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6M897104J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Propylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033160 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary sources of 2-propylthiophene?
A: 2-Propylthiophene is a sulfur-containing compound often found in petroleum products. It can be generated during the refining process, specifically in the C9 fraction, a by-product of catalytic reforming and ethylene cracking. [] Additionally, research suggests that 2-propylthiophene can be formed through reactions between alkenes, like 1-hexene, and hydrogen sulfide (H2S) in the presence of catalysts like NiMoS/γ-Al2O3. []
Q2: How does the structure of 2-propylthiophene influence its reactivity?
A: The reactivity of thiophene derivatives, including 2-propylthiophene, is significantly impacted by the electron density of the thiophene ring. Studies have shown a correlation between the rate constants of reactions involving thiophenes with the NO3 radical and their ionization potential (IP), which is directly related to the energy of the highest occupied molecular orbital (EHOMO). [] This suggests that electron-rich thiophenes, possessing higher EHOMO values, exhibit greater reactivity with electrophilic species.
Q3: Can 2-propylthiophene be utilized to reduce sulfur content in fuels?
A: Yes, research suggests that 2-propylthiophene can be effectively removed from fuel mixtures through alkylation desulfurization. This process involves reacting 2-propylthiophene with olefins, such as isoamylene or vinyltoluene, in the presence of a catalyst like the macroporous sulfonic resin Amberlyst 36. [, ] This reaction converts 2-propylthiophene into heavier alkylated derivatives, which can then be separated from the fuel mixture through distillation. This method offers a promising approach to reduce sulfur content and meet stringent environmental regulations for fuel quality.
Q4: How does alkylation impact the properties of the fuel mixture containing 2-propylthiophene?
A: Alkylation desulfurization not only reduces sulfur content but also affects the octane number of the fuel mixture. Research has shown that alkylating 2-propylthiophene with isoamylene or vinyltoluene, using Amberlyst 36 resin as a catalyst, leads to an increase in the octane number of the C9 fraction. [, ] This suggests that alkylation desulfurization can be a viable strategy to simultaneously reduce sulfur content and enhance the performance of fuels.
Q5: Are there any computational studies investigating the reactivity of 2-propylthiophene?
A: Yes, computational chemistry plays a crucial role in understanding the reactivity of 2-propylthiophene and its interactions with catalysts. For example, theoretical studies have been conducted to investigate the secondary interactions between palladium catalysts and ligands like SPhos, PhSPhos, and BFPySPhos during the direct arylation of thiophene derivatives, including 2-propylthiophene. [] These studies employ methods like density functional theory (DFT) and natural bond orbital (NBO) analysis to evaluate the strength and nature of these interactions, providing valuable insights into the catalytic mechanisms and guiding the design of more efficient catalysts.
Q6: What analytical techniques are employed to study 2-propylthiophene?
A: Gas chromatography coupled with sulfur chemiluminescence detection (GC-SCD) is a powerful technique used to separate, identify, and quantify sulfur compounds, including 2-propylthiophene, in complex mixtures like coked gasoline. [] This method allows for the determination of retention indexes and the quantification of various sulfur compounds, providing valuable data for understanding their distribution and concentration in different fuel samples.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



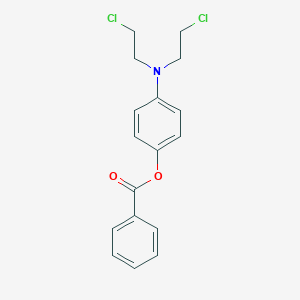

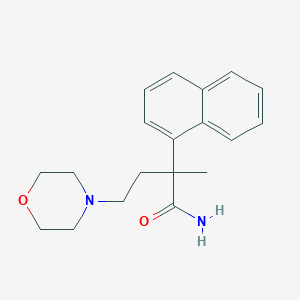
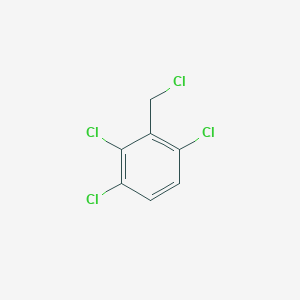
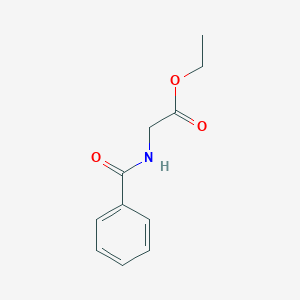
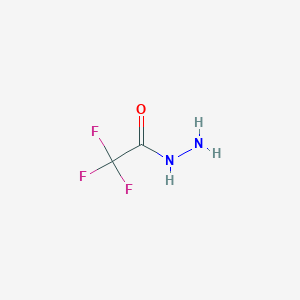
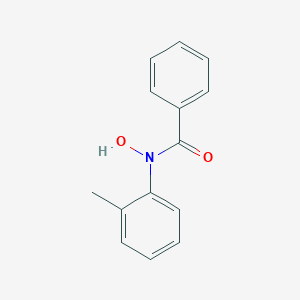
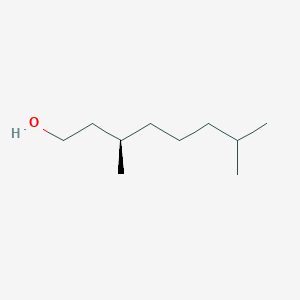
![3-[(2-Chloroethyl)sulfonyl]propanamide](/img/structure/B74487.png)
